molecular formula C20H15F3N2O2 B2618173 (2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 860612-48-2

(2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2618173
CAS No.: 860612-48-2
M. Wt: 372.347
InChI Key: GROKYYZBVJXXMN-VAWYXSNFSA-N
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Description

The compound (2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic molecule featuring a trifluoromethoxy group attached to a phenyl ring, which is further connected to a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form tetrahydrocarbazole.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic aromatic substitution, where a suitable trifluoromethoxy precursor reacts with a halogenated phenyl derivative.

    Coupling Reaction: The final step involves coupling the trifluoromethoxyphenylamine with the carbazole core using a condensation reaction, typically under basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, (2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The carbazole core may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)aniline: Shares the trifluoromethoxy group but lacks the carbazole core.

    Carbazole: Lacks the trifluoromethoxyphenyl group but shares the core structure.

    Trifluoromethyl ketones: Similar in having a trifluoromethyl group but differ in overall structure.

Uniqueness

The uniqueness of (2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one lies in its combination of a trifluoromethoxy group with a carbazole core, providing a distinct set of chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

(2E)-2-[[4-(trifluoromethoxy)anilino]methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)27-14-8-6-13(7-9-14)24-11-12-5-10-16-15-3-1-2-4-17(15)25-18(16)19(12)26/h1-4,6-9,11,24-25H,5,10H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROKYYZBVJXXMN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CNC3=CC=C(C=C3)OC(F)(F)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/NC3=CC=C(C=C3)OC(F)(F)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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